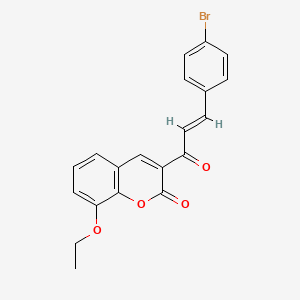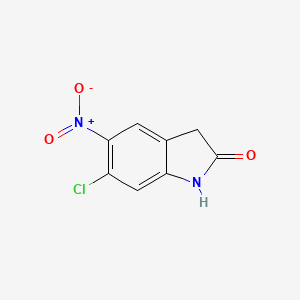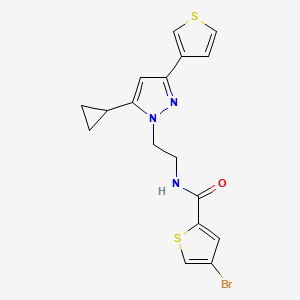
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one, also known as BPEEC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPEEC belongs to the class of coumarin derivatives and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is not fully understood. However, studies have suggested that (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one exerts its biological activities through multiple pathways. In cancer cells, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been shown to inhibit the NF-κB pathway, which plays a key role in inflammation.
Biochemical and physiological effects:
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce cell cycle arrest and inhibit cell proliferation. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one in lab experiments is its high purity and stability. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can be easily synthesized and purified, making it a useful tool for studying its biological activities. However, one of the limitations of using (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are many potential future directions for the study of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one. One area of interest is the development of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one-based therapies for cancer and other diseases. Another area of interest is the investigation of the structure-activity relationship of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one and its analogs. In addition, the use of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one in combination with other drugs or therapies is an area of potential research.
Métodos De Síntesis
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can be synthesized using a variety of methods. One of the most common methods involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-bromophenyl)-3-oxopropanoate. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to yield (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one. The purity and yield of the final product can be improved by using column chromatography.
Aplicaciones Científicas De Investigación
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields. In cancer research, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been studied for its anti-inflammatory, antioxidant, and antimicrobial activities. In addition, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been investigated for its potential as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c1-2-24-18-5-3-4-14-12-16(20(23)25-19(14)18)17(22)11-8-13-6-9-15(21)10-7-13/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEHMXQTRMJUKY-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)
![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)
![1-(4-Butoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2393865.png)

![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)

![4-ethoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2393871.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)

![3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid](/img/structure/B2393876.png)

![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)
![2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-(tetrahydrofuran-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2393883.png)